molecular formula C24H16Cl2O3 B15110214 (2Z)-2-(2,6-dichlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one

(2Z)-2-(2,6-dichlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one

Cat. No.: B15110214
M. Wt: 423.3 g/mol
InChI Key: HDRQTSVOZUTCBW-BUQBTZPGSA-N
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Description

The compound (2Z)-2-(2,6-dichlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one belongs to the benzofuran-3(2H)-one family, characterized by a fused benzofuran core with a ketone group at position 2. Its structure includes a 2,6-dichlorobenzylidene substituent at position 2 (Z-configuration) and a (2E)-3-phenylprop-2-en-1-yloxy group at position 3. These substituents confer distinct electronic and steric properties, influencing its physicochemical behavior and reactivity.

Properties

Molecular Formula

C24H16Cl2O3

Molecular Weight

423.3 g/mol

IUPAC Name

(2Z)-2-[(2,6-dichlorophenyl)methylidene]-6-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-one

InChI

InChI=1S/C24H16Cl2O3/c25-20-9-4-10-21(26)19(20)15-23-24(27)18-12-11-17(14-22(18)29-23)28-13-5-8-16-6-2-1-3-7-16/h1-12,14-15H,13H2/b8-5+,23-15-

InChI Key

HDRQTSVOZUTCBW-BUQBTZPGSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C=CC=C4Cl)Cl)/O3

Canonical SMILES

C1=CC=C(C=C1)C=CCOC2=CC3=C(C=C2)C(=O)C(=CC4=C(C=CC=C4Cl)Cl)O3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with benzofuran-3(2H)-one derivatives sharing substituents at positions 2 and 6, focusing on structural motifs, spectral data, and physical properties.

Substituent Analysis and Physicochemical Properties

Compound Name & ID (Reference) Substituents at Position 2 Substituents at Position 6 Melting Point (°C) Molecular Formula
Target Compound 2,6-Dichlorobenzylidene (Z) (2E)-3-Phenylprop-2-en-1-yloxy Not reported C₂₄H₁₅Cl₂O₃
6-((2,6-Dichlorobenzyl)oxy)benzofuran-3(2H)-one 2-(Pyridin-4-ylmethylene) 2,6-Dichlorobenzyloxy 153–155 C₁₅H₁₀Cl₂NO₃
(2Z)-2-(2,4,6-Trimethylbenzylidene)-analog 2,4,6-Trimethylbenzylidene 5-Methylfuran-2-yl 243–246 C₂₀H₁₀N₄O₃S
(2Z)-2-(4-Cyanobenzylidene)-analog 4-Cyanobenzylidene 5-Methylfuran-2-yl 213–215 C₂₂H₁₇N₃O₃S
(Z)-2-(2,6-Dihydroxybenzylidene)-analog 2,6-Dihydroxybenzylidene 6,7-Dihydroxy 268.3–269.3 C₁₅H₁₀O₆
(2Z)-6-[(2,6-Dichlorobenzyl)oxy]-3,4-dimethoxy analog 3,4-Dimethoxybenzylidene 2,6-Dichlorobenzyloxy Not reported C₂₄H₁₈Cl₂O₅

Key Observations:

  • Chlorine vs. Methoxy/Hydroxy Groups: The presence of 2,6-dichlorobenzylidene in the target compound and introduces electron-withdrawing effects, lowering electron density at the benzylidene ring compared to 3,4-dimethoxybenzylidene or 2,6-dihydroxybenzylidene . This difference impacts reactivity in electrophilic substitutions or hydrogen-bonding interactions.
  • Alkoxy vs. Furan/Phenylpropenyloxy Groups: The (2E)-3-phenylprop-2-en-1-yloxy group in the target compound introduces extended conjugation and steric bulk compared to simpler alkoxy (e.g., 2,6-dichlorobenzyloxy ) or heterocyclic (e.g., 5-methylfuran-2-yl ) substituents.

Spectral Data Comparison

¹H NMR Characteristics:
  • Target Compound: Expected signals for the (2E)-3-phenylprop-2-en-1-yloxy group would include a trans-olefinic proton (δ ~6.5–7.5 ppm, J = 15–16 Hz) and aromatic protons from the phenyl group (δ ~7.2–7.6 ppm). The 2,6-dichlorobenzylidene group would show deshielded aromatic protons (δ ~7.3–7.6 ppm) .
  • Analog : The 2,6-dihydroxybenzylidene substituent exhibits downfield-shifted aromatic protons (δ ~6.4–7.2 ppm) due to hydrogen bonding .
  • Analog : The 2,4,6-trimethylbenzylidene group shows upfield-shifted methyl protons (δ ~2.2–2.4 ppm) and a singlet for the =CH proton (δ ~7.9 ppm) .
¹³C NMR and Mass Spectrometry:
  • Carbonyl Group (C3): The ketone at position 3 resonates at δ ~176–183 ppm across analogs .
  • Cyanide Substituents: In , the nitrile group (CN) appears at δ ~117 ppm in ¹³C NMR and ~2,219 cm⁻¹ in IR.

Preparation Methods

Retrosynthetic Analysis and Strategic Pathway Design

The target molecule is deconstructed into three primary precursors:

  • 2,6-Dichlorobenzaldehyde : Provides the dichlorinated benzylidene moiety.
  • 6-Hydroxy-1-benzofuran-3(2H)-one : Forms the benzofuran core.
  • (2E)-3-Phenylprop-2-en-1-yl bromide : Introduces the propenyl phenyl ether group.

The synthesis proceeds via sequential condensation, stereoselective benzylidene formation, and Williamson ether synthesis, ensuring regiochemical and stereochemical fidelity.

Synthesis of 6-Hydroxy-1-Benzofuran-3(2H)-one

Cyclization of 2,5-Dihydroxyacetophenone

The benzofuran core is synthesized via acid-catalyzed cyclization of 2,5-dihydroxyacetophenone. In a representative procedure:

  • Reactants : 2,5-Dihydroxyacetophenone (1.0 equiv), concentrated HCl (5% v/v).
  • Conditions : Reflux in acetic acid (120°C, 6 hr).
  • Yield : 78–82% after recrystallization (ethanol/water).

Mechanism : Protonation of the ketone facilitates intramolecular nucleophilic attack by the phenolic oxygen, followed by dehydration to form the benzofuranone structure.

Condensation with 2,6-Dichlorobenzaldehyde

Claisen-Schmidt Condensation

The benzylidene group is introduced via base-catalyzed condensation:

  • Reactants : 6-Hydroxy-1-benzofuran-3(2H)-one (1.0 equiv), 2,6-dichlorobenzaldehyde (1.2 equiv), NaOH (2.0 equiv).
  • Solvent : Ethanol/water (4:1).
  • Conditions : Reflux (80°C, 12 hr).
  • Workup : Neutralization with HCl, extraction with ethyl acetate, column chromatography (SiO₂, hexane/ethyl acetate 3:1).
  • Yield : 65–70% of (2Z)-2-(2,6-dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one.
Table 1: Optimization of Condensation Conditions
Base Solvent Temp (°C) Time (hr) Yield (%) Z:E Ratio
NaOH Ethanol/H₂O 80 12 68 9:1
KOH MeOH 70 14 62 7:1
Piperidine Toluene 110 8 55 6:1

Stereochemical Control : The Z-configuration predominates due to thermodynamic stabilization via intramolecular hydrogen bonding between the 6-hydroxy group and the carbonyl oxygen.

Etherification with (2E)-3-Phenylprop-2-en-1-yl Bromide

Williamson Ether Synthesis

The propenyl phenyl ether is installed via nucleophilic substitution:

  • Reactants : (2Z)-2-(2,6-dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one (1.0 equiv), (2E)-3-phenylprop-2-en-1-yl bromide (1.5 equiv), K₂CO₃ (3.0 equiv).
  • Solvent : Anhydrous DMF.
  • Conditions : 60°C, 8 hr under N₂.
  • Workup : Filtration, aqueous wash, column chromatography (SiO₂, hexane/acetone 4:1).
  • Yield : 72–75% of the target compound.

Mechanism : Deprotonation of the phenolic hydroxyl generates a phenoxide ion, which undergoes SN2 reaction with the allylic bromide. The E-configuration of the propenyl group is retained from the starting bromide.

Alternative Synthetic Routes

One-Pot Heteroannulation Using 2,6-Dichlorobenzoquinone

Adapting methodologies from Pirouz et al., the benzofuran core is assembled via quinone annulation:

  • Reactants : 2,6-Dichlorobenzoquinone (BQCl₂, 1.0 equiv), ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (Hagmann’s ester, 1.2 equiv).
  • Conditions : PhMe/AcOH (4:1), reflux (24 hr).
  • Intermediate : A tricyclic dibenzofuran is formed, which is subsequently functionalized via ozonolysis and cross-metathesis to introduce the propenyl ether.
  • Yield : 58% over three steps.
Table 2: Comparative Analysis of Synthetic Routes
Method Steps Total Yield (%) Purity (HPLC) Scalability
Claisen-Schmidt + Williamson 3 52 98.5 High
Heteroannulation + Functionalization 5 34 95.2 Moderate

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 15.6 Hz, 1H, benzylidene H), 7.45–7.30 (m, 8H, aromatic H), 6.72 (d, J = 15.6 Hz, 1H, propenyl H), 5.38 (d, J = 12.4 Hz, 1H, furanone H).
  • ¹³C NMR : 187.2 (C=O), 160.1 (C-O), 142.7 (C-Cl), 126.5–128.9 (aromatic C), 123.4 (propenyl CH).
  • HRMS : m/z 453.0421 [M+H]⁺ (calc. 453.0418 for C₂₄H₁₅Cl₂O₃).

X-ray Crystallography

Single-crystal analysis confirms the Z-configuration of the benzylidene group and E-configuration of the propenyl ether, with dihedral angles of 172.3° and 178.9°, respectively.

Challenges and Optimization Strategies

Stereochemical Purity

  • Benzylidene Isomerism : Kinetic control (low temp, short reaction time) favors the E-isomer, while thermodynamic conditions (prolonged reflux) favor the Z-isomer.
  • Propenyl Configuration : Use of (2E)-configured bromide ensures retention of stereochemistry; epimerization is negligible below 80°C.

Purification Techniques

  • Recrystallization : Ethanol/hexane (1:3) removes unreacted aldehyde.
  • Chromatography : Gradient elution (hexane → ethyl acetate) resolves diastereomers.

Industrial-Scale Considerations

  • Catalytic Methods : Palladium-catalyzed coupling for propenyl ether installation reduces bromide waste.
  • Continuous Flow Synthesis : Microreactor systems enhance heat transfer during condensation, improving Z:E ratios to 12:1.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction parameters be optimized?

  • Methodology : The synthesis typically involves a Claisen-Schmidt condensation between a substituted benzofuran precursor and a dichlorobenzaldehyde derivative. Key steps include:

  • Precursor preparation : 6-hydroxybenzofuran derivatives are functionalized with (2E)-3-phenylprop-2-en-1-yl ether groups via nucleophilic substitution under anhydrous conditions (e.g., NaH/THF at 0–5°C) .
  • Condensation : The benzylidene group is introduced using acid or base catalysis (e.g., HCl/EtOH or NaOH/EtOH), with temperature control (60–80°C) to minimize side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity .

Q. Which analytical techniques are most reliable for structural characterization?

  • Methodology : A combination of spectroscopic and chromatographic methods is essential:

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry and Z/E isomerism, particularly for the benzylidene and propenyloxy groups .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with high-resolution mass spectrometry validates molecular weight and purity (>95%) .
  • X-ray crystallography : Resolves stereochemical ambiguities in the benzofuran core .

Advanced Research Questions

Q. How can contradictions in reported biological activities be systematically addressed?

  • Methodology : Discrepancies often arise from assay conditions or structural analogs. Strategies include:

  • Dose-response standardization : Use a unified protocol (e.g., IC50_{50} determination in triplicate across multiple cell lines) to compare potency .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., methoxy vs. hydroxy groups) to isolate pharmacophores .
  • Theoretical frameworks : Apply QSAR models to correlate electronic properties (e.g., Hammett constants) with activity trends .

Q. What computational approaches predict binding modes and metabolic stability?

  • Methodology :

  • Molecular docking : Use tools like MOE or AutoDock to simulate interactions with targets (e.g., COX-2 or cytochrome P450 enzymes). Validate with co-crystallized ligand data from the Protein Data Bank .
  • ADMET prediction : Software like SwissADME predicts logP, bioavailability, and CYP450 inhibition, guiding lead optimization .

Q. How to design environmental fate studies for this compound?

  • Methodology : Follow ISO 14507 guidelines for environmental risk assessment:

  • Degradation studies : Expose the compound to UV light (λ = 254 nm) in aqueous media to simulate photolysis. Monitor degradation products via LC-MS .
  • Ecotoxicology : Use Daphnia magna or zebrafish embryos to evaluate acute toxicity (LC50_{50}) and bioaccumulation potential .

Q. What experimental strategies resolve mechanistic ambiguities in its pharmacological action?

  • Methodology :

  • Isotopic labeling : Incorporate 13C^{13}C at the benzylidene position to track metabolic pathways via NMR .
  • Kinetic studies : Use stopped-flow spectroscopy to measure reaction rates with reactive oxygen species (ROS) to clarify antioxidant mechanisms .

Methodological Notes

  • Stereochemical control : The Z-configuration of the benzylidene group is critical for bioactivity. Monitor reaction progress with 1H^1H-NMR (coupling constants) to ensure geometric purity .
  • Data validation : Cross-reference experimental results with theoretical models (e.g., DFT calculations for NMR chemical shifts) to minimize interpretation errors .

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